molecular formula C8H7ClFNO B2726845 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine CAS No. 1521122-72-4

5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine

Cat. No. B2726845
CAS RN: 1521122-72-4
M. Wt: 187.6
InChI Key: YDCDTCAALCHMNS-UHFFFAOYSA-N
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Description

A chemical compound’s description typically includes its molecular formula, structure, and other identifiers like its CAS registry number. It may also include information about the compound’s occurrence in nature or its uses .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions that cause the compound to react, as well as the products of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine serves as a precursor or intermediate in the synthesis of complex molecules. For example, Colla et al. (1991) detailed an improved procedure for preparing β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, which can undergo cyclocondensation to yield various heterocyclic compounds (Colla et al., 1991). This method emphasizes the compound's role in facilitating reactions that produce heterocyclic structures with potential applications in drug development and other areas of chemical synthesis.

Herbicidal Activity

Tajik and Dadras (2011) synthesized a series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against various graminaceous plants. These compounds exhibited moderate to high levels of activity, highlighting the potential of 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine derivatives in the development of new herbicides (Tajik & Dadras, 2011).

Photophysical Behavior

Garre et al. (2019) explored the synthesis and photophysical behavior of a highly fluorescent family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds demonstrated strong UV-Vis absorptions and high fluorescence quantum yields, suggesting the utility of 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine derivatives in the creation of fluorescent materials for potential applications in sensing, imaging, and light-emitting devices (Garre et al., 2019).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific proteins or other biomolecules, and the biochemical effects of this interaction .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental hazards .

properties

IUPAC Name

5-chloro-3-fluoro-2-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h2,4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCDTCAALCHMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine

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